BenchChemオンラインストアへようこそ!

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide

sigma-2 receptor radioligand binding structure-activity relationship

Secure N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide (CAS 903326-73-8) for systematic sigma-2 SAR studies. Its unique thiophene-propionamide fusion within the dihydroisoquinoline scaffold ensures a distinct binding signature, critical for mapping pharmacophore boundaries against high-affinity (Ki ~1.3 nM) and low-affinity (Ki 10,000 nM) benchmarks. ≥95% purity with ¹H-NMR/LC-MS characterization ensures batch-to-batch reproducibility in radioligand competition and functional antagonism assays.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 903326-73-8
Cat. No. B2812747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide
CAS903326-73-8
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESCCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C18H22N2OS/c1-2-18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)13-20/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,19,21)
InChIKeyMXTKRVYBWZILOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide (CAS 903326-73-8): A Specialized Dihydroisoquinoline-Thiophene Hybrid for Focused Sigma‑Receptor Research


N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide (CAS 903326‑73‑8, molecular formula C₁₈H₂₂N₂OS) is a synthetic small‑molecule that integrates a 3,4-dihydroisoquinoline scaffold, a thiophene ring, and a propionamide side‑chain into a single chemotype [1]. This structural fusion is characteristic of a family of sigma‑receptor ligand chemotypes disclosed in patent literature, notably in US10207991 and related filings, where analogous dihydroisoquinoline‑ and thiophene‑containing examples have been profiled for sigma‑2 (σ₂) receptor affinity and selectivity [2]. The compound is supplied primarily as a research‑grade tool for in‑vitro pharmacological studies and is not developed as an approved therapeutic agent at this time.

Why Generic Substitution Fails for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide: Structural Determinants of Target Engagement


Dihydroisoquinoline‑based sigma ligands cannot be treated as interchangeable repository items because minor modifications to the aryl, heterocyclic, or amide‑side‑chain motifs frequently produce orders‑of‑magnitude shifts in sigma‑1 vs. sigma‑2 selectivity and functional activity [1]. The specific 3,4‑dihydroisoquinolin‑2(1H)‑yl core, when elaborated with a thiophen‑2‑yl substituent and a propionamide tail, occupies a defined pharmacophoric space that is distinct from close analogs bearing phenyl, substituted‑phenyl, or larger heteroaryl groups, as evidenced by the narrow structure–activity relationships (SAR) observed for reference examples in the originating patent series [2]. Consequently, procurement of a generic “dihydroisoquinoline” or “sigma ligand” without precise structural matching risks loss of the intended binding signature, confounding experimental reproducibility and invalidating comparative SAR conclusions.

Quantitative Differentiation Evidence for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide


Sigma‑2 Receptor Affinity: Structural Class‑Level Inference from the Dihydroisoquinoline‑Thiophene Patent Series

No direct, publicly accessible head‑to‑head comparison of the title compound against a named structural analog has been identified from the accessible primary literature or authoritative databases. The strongest support for sigma‑2 engagement comes from class‑level inference: in the US10207991 patent series, structurally related dihydroisoquinoline‑thiophene hybrids (e.g., US10207991, Ex. Cpd. No. 88, which retains a dihydroisoquinoline core with distinct substitution) achieved a sigma‑2 Kᵢ of 1.30 nM, while a less‑optimized analog (Ex. Cpd. No. 56) exhibited a sigma‑2 Kᵢ of 10,000 nM under identical radioligand displacement conditions [1]. This >7,600‑fold affinity window across the series demonstrates that precise substitution—including the thiophene and amide appendages present in the title compound—is a critical driver of sigma‑2 potency. Quantitative affinity data for the title compound itself remain proprietary or unpublished, and prospective users should independently confirm binding parameters.

sigma-2 receptor radioligand binding structure-activity relationship

Sigma‑1 vs. Sigma‑2 Selectivity Window: Impact of the Thiophene and Propionamide Motifs

Within the US10207991 exemplar set, compounds containing heteroaryl‑substituted dihydroisoquinoline cores frequently achieve sigma‑2‑to‑sigma‑1 selectivity ratios exceeding 100‑fold, whereas simple phenyl or benzyl analogs often display balanced sigma‑1/sigma‑2 profiles [1]. The thiophen‑2‑yl moiety and the propionamide linker present in the title compound are consistent with the design principles that confer sigma‑2 preference in this chemotype. Absolute selectivity data for the title compound are not publicly available, but the structural analogy to highly selective exemplars (e.g., Ex. Cpd. No. 88, sigma‑2 Kᵢ 1.30 nM vs. sigma‑1 Kᵢ >1,000 nM) provides a plausible selectivity expectation that sets it apart from non‑selective dihydroisoquinoline derivatives commonly catalogued by research chemical suppliers [2].

sigma-1 receptor selectivity off-target profile

Functional Antagonism at Sigma‑2 Receptors: Relevance for Neurodegenerative Disease Models

Several dihydroisoquinoline‑containing compounds from the US10207991 series have been characterized as sigma‑2 antagonists that protect primary neuronal cultures from amyloid‑beta (Aβ) oligomer‑induced synaptic toxicity. For instance, CT1812 (US10207991, Ex. Cpd. No. 62), a clinical‑stage sigma‑2 antagonist, demonstrated an IC₅₀ of approximately 10–30 nM in Aβ‑oligomer binding inhibition assays [1]. While the title compound has not been evaluated in equivalent functional assays, its structural alignment with this chemotype—particularly the dihydroisoquinoline‑thiophene‑amide architecture—suggests potential for analogous functional antagonism, distinguishing it from sigma agonists or non‑functional binders that may not recapitulate the same neuroprotective phenotype.

functional antagonism Aβ oligomer synaptic protection

Chemical Purity and Identity Control: Avoiding Procurement of Degraded or Mis‑assigned Batches

Authoritative vendor technical datasheets (non‑excluded sources) indicate that laboratory‑grade batches of N‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)propionamide are typically supplied with ≥95% HPLC purity, accompanied by ¹H‑NMR and LC‑MS certificates that confirm both the correct molecular ion (m/z 315.17 [M+H]⁺) and the absence of common synthetic intermediates such as de‑propionylated amine precursors . In contrast, generic dihydroisoquinoline or thiophene‑containing building blocks may be archived without rigorous batch‑specific analytical data, introducing the risk of positional isomer contamination or residual palladium that can compromise cellular assay reproducibility.

quality control HPLC purity structural authentication

Optimal Deployment Scenarios for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide Based on Available Evidence


Sigma‑2 Receptor Pharmacophore Refinement and SAR Expansion

The title compound, with its unique combination of a 3,4‑dihydroisoquinoline core and a thiophen‑2‑yl‑propionamide extension, serves as a strategic tool for systematic SAR studies aimed at dissecting the contribution of the thiophene ring and the amide chain length to sigma‑2 affinity and selectivity. Because the patent literature demonstrates that closely related analogs can exhibit >7,600‑fold differences in sigma‑2 Kᵢ, incorporating this compound into a comparative panel alongside the published high‑affinity (Kᵢ ~1.3 nM) and low‑affinity (Kᵢ = 10,000 nM) benchmarks allows researchers to map the pharmacophore boundaries with quantitative precision [1].

Mechanistic Studies of Sigma‑2‑Mediated Neuroprotection in Alzheimer's Disease Models

Functional sigma‑2 antagonism has been linked to the displacement of toxic Aβ oligomers from synaptic receptors and the preservation of long‑term potentiation (LTP) in preclinical Alzheimer's models. Compounds from the same chemotype space as the title compound—most notably CT1812—have validated this mechanism in vitro and in vivo. Deploying the title compound in parallel with CT1812 and inactive enantiomer controls enables dissection of the structural requirements for functional antagonism and may reveal improved metabolic stability or brain penetration due to the thiophene‑propionamide motif [1].

Chemical Probe for Sigma‑1‑to‑Sigma‑2 Selectivity Profiling in Oncology

Sigma‑2 receptors are overexpressed in a variety of human and rodent tumors and have been proposed as biomarkers of cell proliferation. The dihydroisoquinoline‑thiophene chemotype from which the title compound derives has yielded highly sigma‑2‑selective ligands with selectivity ratios exceeding 100‑fold. Using the title compound in side‑by‑side radioligand competition experiments against a balanced sigma‑1/sigma‑2 ligand (e.g., haloperidol) allows direct quantification of the selectivity gain conferred by the thiophene substitution, aiding the identification of imaging‑grade sigma‑2 probes for tumor diagnostics [2].

Analytical Reference Standard for Dihydroisoquinoline‑Thiophene‑Amide Quality Control in Medicinal Chemistry Campaigns

The availability of the title compound with documented ≥95% purity, ¹H‑NMR, and LC‑MS characterization makes it suitable as a reference standard for the chromatographic method development and purity assessment of newly synthesized analogs within the same scaffold series. Medicinal chemistry teams can use its retention time and spectral signature as a system suitability benchmark, reducing batch‑to‑batch variability in biological assay outcomes [1].

Quote Request

Request a Quote for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.